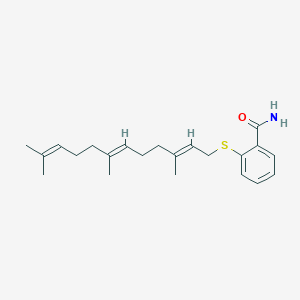

![molecular formula C10H9F3 B157394 3-[(3-三氟甲基)苯基]-1-丙烯 CAS No. 1813-96-3](/img/structure/B157394.png)

3-[(3-三氟甲基)苯基]-1-丙烯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-[(3-Trifluoromethyl)phenyl]-1-propene is an organofluorine compound . It is a colorless oil with a molecular weight of 186.18 . The IUPAC name for this compound is 1-allyl-3-(trifluoromethyl)benzene .

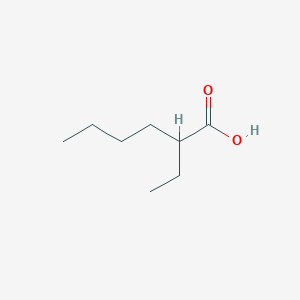

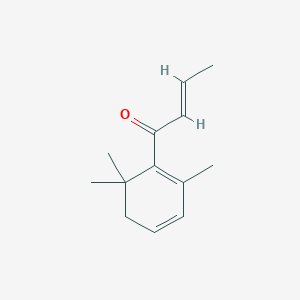

Molecular Structure Analysis

The molecular structure of 3-[(3-Trifluoromethyl)phenyl]-1-propene consists of 10 carbon atoms, 9 hydrogen atoms, and 3 fluorine atoms . The InChI code for this compound is 1S/C10H9F3/c1-2-4-8-5-3-6-9(7-8)10(11,12)13/h2-3,5-7H,1,4H2 . This compound is a member of propan-1-ols .Physical And Chemical Properties Analysis

3-[(3-Trifluoromethyl)phenyl]-1-propene is a colorless oil . It has a molecular weight of 186.18 . The compound consists of 10 carbon atoms, 9 hydrogen atoms, and 3 fluorine atoms .科学研究应用

Pharmaceutical Applications

The trifluoromethyl group, which is present in “3-[(3-Trifluoromethyl)phenyl]-1-propene”, is found in many FDA-approved drugs . These drugs have been used for various diseases and disorders. For example, the drug berotralstat, which contains a trifluoromethyl group, is used to treat hereditary angioedema .

Organic Light-Emitting Diodes (OLEDs)

Compounds containing the trifluoromethyl group, such as “3-[(3-Trifluoromethyl)phenyl]-1-propene”, have been used in the synthesis of blue organic light-emitting diodes (OLEDs) . These compounds possess high thermal stability and proper frontier-energy levels, making them suitable as host materials for blue OLEDs .

Electrochemical Oxidation

The deposition of thiophene derivatives with a trifluoromethyl group by means of in situ electrochemical oxidation on the electrode surface is a promising alternative for molecularly imprinted polymers .

Synthesis of Explosive Compounds

The trifluoromethyl group can be used in the synthesis of potentially explosive compounds . However, it’s important to note that these reactions must be conducted under safe and controlled conditions due to the risk of explosion .

Solvent Extraction of Cations

Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate, a compound related to “3-[(3-Trifluoromethyl)phenyl]-1-propene”, is used for solvent extraction of cations .

Phase-Transfer Catalyst

Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate is also used as an anionic phase-transfer catalyst . This application is particularly useful in facilitating reactions between reagents that are in different phases (e.g., a solid and a liquid).

作用机制

Target of Action

Compounds with similar structures have been shown to interact with the serotonergic system, specifically the 5-ht 1a and 5-ht 3 receptors .

Mode of Action

Based on the structure and the known effects of similar compounds, it can be inferred that it may interact with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and π-π stacking .

Biochemical Pathways

Similar compounds have been shown to modulate the serotonergic system , which plays a crucial role in mood regulation, sleep, appetite, and other physiological processes.

Pharmacokinetics

The compound’s physical properties such as its molecular weight (20419 g/mol) and boiling point (60 °C) suggest that it may have good bioavailability .

Result of Action

Similar compounds have been shown to exhibit antidepressant-like effects, suggesting that this compound may also have potential therapeutic applications .

Action Environment

The action, efficacy, and stability of 3-[(3-Trifluoromethyl)phenyl]-1-propene can be influenced by various environmental factors. For instance, the compound should be used only in well-ventilated areas to prevent accumulation and potential toxicity .

属性

IUPAC Name |

1-prop-2-enyl-3-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3/c1-2-4-8-5-3-6-9(7-8)10(11,12)13/h2-3,5-7H,1,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDLGZDRIUUSZOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC(=CC=C1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50453805 |

Source

|

| Record name | AGN-PC-0NF9OS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1813-96-3 |

Source

|

| Record name | AGN-PC-0NF9OS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo]-](/img/structure/B157313.png)